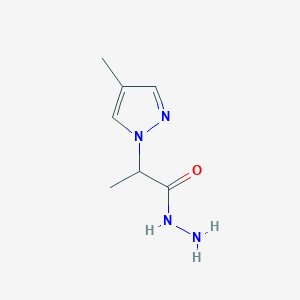

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-9-11(4-5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHLEXUDQFKQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with propanohydrazide under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with propanohydrazide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

*Calculated based on formula C₇H₁₂N₄O.

Discussion

Structural Impact on Bioactivity

- Pyrazole vs. Carbazole: The pyrazole ring in this compound may offer metabolic stability over carbazole-containing analogs like 1e, which, while potent, carry higher toxicity risks .

- Hydrazide Modifications: Schiff base formation (e.g., benzylidene in 1e) enhances CNS targeting but introduces mutagenicity . Simpler hydrazides (e.g., chlorophenoxy derivatives) prioritize solubility and oral bioavailability .

Drug-Likeness and Toxicity

- Rule Compliance: Smaller analogs (e.g., 3d, chlorophenoxy derivatives) adhere more strictly to drug-likeness rules than bulkier Schiff bases .

- Toxicity Trade-offs : Carbazole-linked compounds (1e) show therapeutic promise but require rigorous toxicity mitigation .

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is a compound characterized by its unique structure, which includes a pyrazole ring and a hydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C7H12N4O, with a molecular weight of approximately 168.20 g/mol. The presence of both the hydrazide functional group and the pyrazole ring contributes to its reactivity and potential therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity is primarily attributed to the hydrazide group, which can form complexes with metal ions and participate in condensation reactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:

- Antimicrobial Activity : Initial investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains.

- Antifungal Properties : Some studies have indicated potential antifungal activity, although further research is needed to quantify these effects.

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects are not fully understood but may involve inhibition of key metabolic pathways in target organisms.

Antimicrobial Activity

A study highlighted the antimicrobial potential of related compounds, suggesting that derivatives of pyrazole can inhibit growth in both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it shares structural similarities with other active pyrazole derivatives that have demonstrated significant antibacterial effects.

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| Compound A | 15.625 | Antistaphylococcal |

| Compound B | 62.5 | Antienterococcal |

| This compound | TBD | Potentially Active |

Antifungal Activity

Preliminary data suggest that compounds with similar structures exhibit antifungal properties. For instance, some pyrazole derivatives have shown effectiveness against Candida species, indicating a potential for this compound to also act against fungal infections.

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives in general:

- Study on Biofilm Formation : Research indicated that certain pyrazole derivatives inhibited biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound could possess similar properties. The minimum biofilm inhibitory concentration (MBIC) was reported as significantly lower than traditional antibiotics.

- Quorum Sensing Inhibition : Another study explored the ability of pyrazole compounds to disrupt quorum sensing mechanisms in bacteria, which could enhance their efficacy as antimicrobial agents.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide?

Basic Research Question

The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazide derivatives can be cyclized using phosphorus oxychloride (POCl₃) at 120°C under reflux conditions. Key steps include:

- Precursor preparation : Reacting substituted benzoic acid hydrazides with 4-methylpyrazole derivatives.

- Cyclization : Using POCl₃ as a dehydrating agent to form the oxadiazole or pyrazole ring systems .

- Purification : Recrystallization from ethanol or methanol yields pure products.

Methodological Tip : Optimize stoichiometry (1:1 molar ratio of hydrazide to POCl₃) and monitor reaction progress via TLC.

Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Question

A combination of techniques is recommended:

- IR spectroscopy : Confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- NMR spectroscopy :

- Elemental analysis : Verify purity (>95%) and molecular formula .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Methodological Tip : Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve structural uncertainties .

How can crystallographic data discrepancies be addressed during structure refinement of pyrazole-hydrazide derivatives?

Advanced Research Question

Discrepancies in X-ray data (e.g., thermal parameters, occupancy factors) can arise due to disorder or twinning. Strategies include:

- SHELXL refinement : Use the TWIN and BASF commands to model twinned crystals .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation tools : Employ PLATON or Mercury to check for hydrogen bonding and π-π interactions .

Case Example : For 5-methyl-1-phenylpyrazole derivatives, anisotropic refinement of non-H atoms improved R-factor convergence from 0.08 to 0.05 .

What strategies are effective for modifying the hydrazide moiety to enhance biological activity?

Advanced Research Question

Structural modifications focus on:

- Substituent introduction : Attach electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to improve bioavailability .

- Heterocyclic fusion : Synthesize pyrazolo[3,4-c]pyrazole systems via hydrazine-mediated cyclization (e.g., reacting with hydrazine hydrate in ethanol) .

- Bioactivity testing : Evaluate anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .

Methodological Tip : Use QSAR models to predict activity before synthesis.

How can "green chemistry" principles be applied to the synthesis of this compound derivatives?

Advanced Research Question

Eco-friendly approaches include:

- Solvent selection : Replace POCl₃ with ionic liquids or water-miscible solvents (e.g., ethanol/water mixtures) .

- Catalyst optimization : Use microwave-assisted synthesis to reduce reaction time and energy consumption.

- Waste minimization : Recover unreacted precursors via column chromatography.

Case Study : A 30% reduction in reaction time and 50% lower solvent waste were achieved using microwave irradiation for pyrazole cyclization .

How should researchers resolve contradictions between experimental and computational spectral data?

Advanced Research Question

Conflicts between observed (e.g., NMR chemical shifts) and DFT-predicted values may arise due to:

- Solvent effects : Simulate spectra using the IEFPCM solvent model (e.g., DMSO or CDCl₃) .

- Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Experimental validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns .

Example : For 5-methylpyrazole-4-carboxylic acid, DFT calculations with the B3LYP/6-311++G(d,p) basis set aligned with experimental IR data within 5 cm⁻¹ .

What are the challenges in designing pyrazole-fused heterocyclic systems using this compound?

Advanced Research Question

Key challenges include:

- Regioselectivity : Control the position of hydrazide incorporation using directing groups (e.g., –OMe or –Cl substituents) .

- Reaction conditions : Optimize temperature (80–120°C) and catalyst (e.g., iodine in ethanol) for azide-alkyne cycloaddition .

- Characterization : Use HRMS and X-ray crystallography to confirm fused ring systems.

Case Example : 6-Phenylpyrazolo[3,4-c]pyrazoles were synthesized with >80% yield using iodine catalysis .

How can researchers address low yields in hydrazide cyclization reactions?

Basic Research Question

Low yields often result from:

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres.

- Byproduct formation : Monitor reaction progress via LC-MS and quench intermediates with NaHCO₃ .

- Catalyst optimization : Replace POCl₃ with polyphosphoric acid (PPA) for milder conditions .

Methodological Tip : Pre-activate the hydrazide precursor with acetic anhydride to enhance reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.